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molecular formula C9H11FO3S B1210354 2-Fluoroethyl 4-methylbenzenesulfonate CAS No. 383-50-6

2-Fluoroethyl 4-methylbenzenesulfonate

Cat. No. B1210354
M. Wt: 218.25 g/mol
InChI Key: XNRDLSNSMTUXBV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09359338B2

Procedure details

Add toluenesulfonyl chloride (1.8 g, 9.4 mmol) to the mixture of 2-fluoroethanol (500 mg, 7.8 mmol) and triethylamine (1.6 g, 15.6 mmol) in dichloromethane (30 mL) at 0-5° C. Stir the reaction at ambient temperature for 5 hrs. Remove the volatiles under reduced pressure to yield the crude product. Purify by flash chromatography (silica gel, PE:EtOAc=2:1) to afford a white solid as the title compound (1.3 g, 77%).
Quantity
1.8 g
Type
reactant
Reaction Step One
Quantity
500 mg
Type
reactant
Reaction Step Two
Quantity
1.6 g
Type
reactant
Reaction Step Two
Quantity
30 mL
Type
solvent
Reaction Step Two
Yield
77%

Identifiers

REACTION_CXSMILES
[C:1]1(C)[C:2]([S:7](Cl)(=[O:9])=[O:8])=[CH:3][CH:4]=[CH:5][CH:6]=1.[F:12][CH2:13][CH2:14][OH:15].[CH2:16](N(CC)CC)C>ClCCl>[CH3:16][C:5]1[CH:6]=[CH:1][C:2]([S:7]([O:15][CH2:14][CH2:13][F:12])(=[O:8])=[O:9])=[CH:3][CH:4]=1

Inputs

Step One
Name
Quantity
1.8 g
Type
reactant
Smiles
C=1(C(=CC=CC1)S(=O)(=O)Cl)C
Step Two
Name
Quantity
500 mg
Type
reactant
Smiles
FCCO
Name
Quantity
1.6 g
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
30 mL
Type
solvent
Smiles
ClCCl

Conditions

Stirring
Type
CUSTOM
Details
Stir
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the reaction at ambient temperature for 5 hrs
Duration
5 h
CUSTOM
Type
CUSTOM
Details
Remove the volatiles under reduced pressure
CUSTOM
Type
CUSTOM
Details
to yield the crude product
CUSTOM
Type
CUSTOM
Details
Purify by flash chromatography (silica gel, PE:EtOAc=2:1)

Outcomes

Product
Name
Type
product
Smiles
CC1=CC=C(C=C1)S(=O)(=O)OCCF
Measurements
Type Value Analysis
AMOUNT: MASS 1.3 g
YIELD: PERCENTYIELD 77%
YIELD: CALCULATEDPERCENTYIELD 76.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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